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Compound of Interest

Compound Name: Methyl alpha-D-mannopyranoside

Cat. No.: B013710

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of methyl a-D-
mannopyranoside, a key monosaccharide derivative with significant relevance in glycobiology
and drug discovery. Understanding its three-dimensional structure is crucial for designing
molecules that interact with mannose-binding proteins, such as lectins, which are involved in
various biological processes including cell adhesion, signaling, and immune responses. This
document summarizes key crystallographic data, details experimental protocols for structure
determination, and visualizes the workflow involved.

Quantitative Crystallographic Data

The crystal structure of methyl a-D-mannopyranoside has been determined by X-ray diffraction.
Two key studies provide the foundational quantitative data for this compound. The following
tables summarize and compare the crystallographic parameters from a seminal 1970 study by
Gatehouse and Poppleton and a more recent deposition in the Crystallography Open Database
(COD) from a 2014 publication.

Table 1: Crystal Data and Structure Refinement Details
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Parameter

Gatehouse & Poppleton
(2970)[1][2]

Wang et al. (2014) /| CODI[3]

Crystal System Orthorhombic Orthorhombic
Space Group P212121 P212121
Unit Cell Dimensions

a (A 9.423 9.2633

b (A) 9.308 9.3690

c (A) 10.045 9.9779

Cell Angles (°)

a 90 90.00

B 90 90.00

y 90 90.00
Molecules per Unit Cell (2) 4 4

Calculated Density (g/cm3) 1.463 Not Reported
Measured Density (g/cm3) 1.459 Not Reported

Radiation Cu Ka (A = 1.5405 A) Not Reported
Final R-factor 0.044 0.0233
Table 2: Molecular Formula and Properties

Property Value Source
Molecular Formula C7H1406 [4115]
Molecular Weight 194.18 g/mol [4][5]

White to almost white powder
Appearance [6]

or crystals
Melting Point 193-196 °C [71[8]
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Experimental Protocols

The following section details the methodologies employed in the foundational 1970 study by
Gatehouse and Poppleton for the crystal structure determination of methyl a-D-
mannopyranoside[1][2].

Crystal Preparation

Crystals of methyl a-D-mannopyranoside were obtained by the recrystallization of commercially
available material from ethanol. The resulting crystals were described as approximate cubes
with edge dimensions ranging from 0.15 to 0.20 mm[1][2].

X-ray Data Collection

Intensity data was collected using two primary methods:
o Automatic Diffractometer: A four-circle diffractometer was used with Cu Ka radiation.

o Weissenberg Film Method: Integrated intensities were collected using the multiple-film equi-
inclination Weissenberg technique. Intensities were estimated visually against a standard
logarithmic scale[1][2].

Lorentz-polarization corrections were applied to all intensity data. No corrections were made for
absorption[2].

Structure Solution and Refinement

The crystal structure was solved using direct phasing methods. The refinement of the structure
was carried out by full-matrix least-squares analysis[1][2]. The final reliability index (R-factor)
achieved for the diffractometer data was 0.044[1][2]. A difference electron density synthesis
was also performed to locate the hydrogen atoms[2].

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental and computational steps
undertaken to determine the crystal structure of methyl a-D-mannopyranoside, as described in
the cited literature.
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Caption: Workflow for Crystal Structure Determination.
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Structural Insights

The crystal structure analysis reveals that methyl a-D-mannopyranoside crystallizes in the
orthorhombic space group P212:121[1][3]. The bond lengths and angles are consistent with
those found in other pyranose sugars[1][2]. A significant feature of the crystal packing is the
extensive network of hydrogen bonds. All oxygen atoms within the molecule are involved in this
network, which consists of two terminating chains, contributing to the stability of the crystal
lattice[1][2]. The pyranose ring adopts a chair conformation[9]. These structural details are
fundamental for understanding the molecule's interactions with biological receptors and for the
rational design of carbohydrate-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b013710#methyl-alpha-d-mannopyranoside-crystal-
structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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